5-Fluoro-4-hydroxypyridin-2(1H)-one
Overview
Description
5-Fluoro-4-hydroxypyridin-2(1H)-one is a chemical compound with the molecular formula C₅H₄FN₀₂ It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxypyridin-2(1H)-one typically involves the fluorination of 4-hydroxypyridin-2(1H)-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-pyridone.
Reduction: Formation of 5-Fluoro-4-hydroxypyridine.
Substitution: Formation of 5-Chloro-4-hydroxypyridin-2(1H)-one or 5-Bromo-4-hydroxypyridin-2(1H)-one.
Scientific Research Applications
5-Fluoro-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxypyridin-4-ol
- 5-Chloro-4-hydroxypyridin-2(1H)-one
- 5-Bromo-4-hydroxypyridin-2(1H)-one
Uniqueness
5-Fluoro-4-hydroxypyridin-2(1H)-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-4-hydroxy-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKYUHVHLAUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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